molecular formula C16H16O2S B2832213 3-Phenyl-2-(p-tolylthio)propanoic acid CAS No. 951895-97-9

3-Phenyl-2-(p-tolylthio)propanoic acid

Cat. No. B2832213
CAS RN: 951895-97-9
M. Wt: 272.36
InChI Key: JZLJWNGGZNBHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-2-(p-tolylthio)propanoic acid, also known as PTTP, is a chemical compound that belongs to the class of thioether carboxylic acids. This compound is widely used in scientific research for its potential therapeutic properties.

Scientific Research Applications

Renewable Building Blocks for Polymer Synthesis

Phloretic acid, a phenolic compound, is explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, providing an alternative to phenol. This sustainable approach facilitates the synthesis of bio-based benzoxazine end-capped molecules, leading to materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).

Organic Sensitizers for Solar Cell Applications

Organic sensitizers with donor, electron-conducting, and anchoring groups have been engineered at the molecular level for solar cell applications. Sensitizers like 3-{5-[N,N-bis(9,9-dimethylfluorene-2-yl)phenyl]-thiophene-2-yl}-2-cyano-acrylic acid exhibit high incident photon to current conversion efficiency, demonstrating the potential for organic molecules in photovoltaic applications (Kim et al., 2006).

Photogeneration of Hydrogen from Water

A platinum(II) terpyridyl acetylide chromophore and a molecular cobalt catalyst have been used in a homogeneous system for the visible light-driven photogeneration of hydrogen from water. This system highlights the role of molecular design in facilitating efficient energy conversion processes (Du et al., 2008).

Mechanism of Action

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2S/c1-12-7-9-14(10-8-12)19-15(16(17)18)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLJWNGGZNBHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylphenyl)sulfanyl]-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.